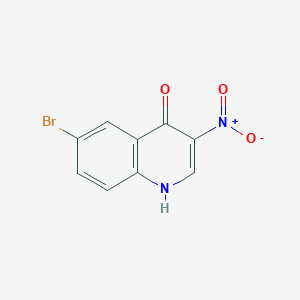

6-Bromo-3-nitro-4-quinolinol

説明

Overview of Quinoline (B57606) Derivatives in Chemical and Medicinal Sciences

Quinoline, a fused bicyclic heterocycle containing nitrogen, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govmdpi.com This designation stems from the ability of its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The quinoline framework is a constituent of numerous natural products, particularly alkaloids, and forms the structural basis for many synthetic drugs. frontiersin.orgrsc.org

The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to modulate the biological and physical properties of the resulting compounds. frontiersin.org This has led to the development of quinoline-based drugs with applications across various therapeutic areas, including:

Anticancer: Compounds like camptothecin (B557342) and topotecan (B1662842) feature a quinoline core and are used in chemotherapy. rsc.org

Antimalarial: The quinoline structure is central to classic antimalarial drugs such as quinine (B1679958) and chloroquine. rsc.org

Antibacterial: Fluoroquinolones, a major class of antibiotics, are characterized by a quinoline nucleus. rsc.org

Anti-inflammatory and Analgesic: Numerous quinoline derivatives have been investigated and have shown potential as anti-inflammatory and pain-relieving agents. nih.govnih.gov

The sustained interest in quinoline chemistry is driven by the continual discovery of new derivatives with significant therapeutic potential, making it a dynamic field of research. nih.govrsc.org

Significance of Bromine and Nitro Substituents in Quinoline Chemistry

The specific properties of 6-Bromo-3-nitro-4-quinolinol are heavily influenced by the presence of its bromine and nitro functional groups. These substituents are not merely passive additions; they actively modulate the electronic and steric character of the quinoline scaffold.

The bromine atom , a halogen, can significantly alter a molecule's physicochemical properties. nih.gov Introducing a bromine atom can increase lipophilicity, which may affect how the molecule interacts with biological membranes and binding sites. nih.govresearchgate.net The size and electronegativity of bromine can lead to enhanced van der Waals interactions and the formation of halogen bonds, potentially improving the binding affinity of the compound to its target protein. nih.gov In the context of drug design, brominated compounds have been explored for their potential as anticancer and antimicrobial agents. ump.edu.pltethyschemical.com

The nitro group (–NO₂) is a strong electron-withdrawing group that profoundly influences a molecule's electronic properties. svedbergopen.comacs.org This feature can make the aromatic ring more susceptible to certain chemical reactions, such as nucleophilic aromatic substitution, which is a valuable strategy in synthesizing complex molecules. semanticscholar.orgnih.gov In medicinal chemistry, the nitro group is a key component in a number of drugs, particularly in the development of anticancer, antibacterial, and antiparasitic agents. mdpi.comnih.gov Its presence can enhance a drug's ability to target specific pathogens and is often associated with bioreductive activation mechanisms. svedbergopen.comacs.org The combination of a bromo and a nitro group on a quinoline ring can therefore create a molecule with unique reactivity and potential for biological activity, for instance by activating the bromo group for nucleophilic substitution. nih.gov

Contextualization of this compound within Contemporary Research Endeavors

Within the broader field of chemical synthesis, this compound is primarily recognized as a valuable synthetic intermediate. chemicalbook.com Its structure, featuring multiple functional groups, makes it a versatile building block for constructing more complex molecules with potential therapeutic applications.

Research indicates that related compounds are crucial in the synthesis of advanced pharmaceutical agents. For example, the closely related compound 6-bromo-4-chloro-3-nitroquinoline (B1343797) serves as a key precursor in the synthesis of inhibitors for the PI3K/mTOR pathway, a critical signaling pathway in cancer cell growth. researchgate.net The 4-hydroxyl group of this compound can be readily converted to a 4-chloro group, positioning it as a direct antecedent in such synthetic routes. synblock.comgoogle.com

The presence of the nitro and bromo groups makes the compound a candidate for creating libraries of novel quinoline derivatives. nih.govchemimpex.com The nitro group can be reduced to an amine, and the bromine can participate in cross-coupling reactions, allowing for the introduction of diverse molecular fragments. semanticscholar.org Specifically, 6-Bromo-4-hydroxy-3-nitroquinoline salts are noted for their utility as intermediates in the synthesis of bioactive molecules and pesticides. chemicalbook.com This highlights the role of this compound not as an end-product itself, but as a crucial starting point for the discovery and development of new chemical entities in medicine and agriculture.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKJVYOALDEARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650671 | |

| Record name | 6-Bromo-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853908-50-6 | |

| Record name | 6-Bromo-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 3 Nitro 4 Quinolinol

Established Synthetic Routes to 6-Bromo-3-nitro-4-quinolinol

The synthesis of this compound is a multi-step process that typically involves the initial construction of a brominated quinolinol precursor, followed by a regioselective nitration.

Precursor Synthesis and Halogenation Reactions

The primary precursor for the synthesis of this compound is 6-bromo-4-quinolinol. Several synthetic strategies have been developed to obtain this key intermediate.

One common approach involves the cyclization of derivatives of 4-bromoaniline (B143363). For instance, 4-bromoaniline can be reacted with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization to yield the quinolone ring system. atlantis-press.com Another method utilizes the reaction of 4-bromoaniline with Meldrum's acid and triethyl orthoformate, followed by cyclization in a high-boiling solvent like diphenyl ether. atlantis-press.comresearchgate.net

A different strategy involves the decarboxylation of 6-bromo-4-hydroxyquinoline-3-carboxylic acid. This reaction is typically carried out at high temperatures in a high-boiling solvent such as diphenyl ether or light mineral oil to afford 6-bromo-4-hydroxyquinoline. chemicalbook.comprepchem.com

The direct halogenation of 4-quinolinol itself is another potential route, although controlling the regioselectivity to obtain the desired 6-bromo isomer can be challenging and may lead to a mixture of products.

Table 1: Selected Synthetic Methods for 6-Bromo-4-quinolinol

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-Bromoaniline, Diethyl 2-(ethoxymethylene)malonate | 1. Reaction of starting materials 2. Thermal cyclization | 6-Bromo-4-quinolinol | atlantis-press.com |

| 4-Bromoaniline, Meldrum's acid, Triethyl orthoformate | 1. Reaction of starting materials 2. Cyclization in diphenyl ether | 6-Bromo-4-quinolinol | atlantis-press.comresearchgate.net |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Diphenyl ether or mineral oil, 260-295 °C | 6-Bromo-4-hydroxyquinoline | chemicalbook.comprepchem.com |

Nitration Procedures for Quinoline (B57606) Scaffolds

Once the 6-bromo-4-quinolinol precursor is obtained, the next step is the introduction of a nitro group at the 3-position of the quinoline ring. This is typically achieved through an electrophilic aromatic substitution reaction using a nitrating agent.

A standard procedure for the nitration of 6-bromo-4-quinolinol involves the use of a mixture of nitric acid and a strong acid, such as sulfuric acid or propionic acid, at elevated temperatures. bldpharm.com The choice of solvent and reaction temperature can influence the regioselectivity and yield of the reaction.

The nitration of the quinoline scaffold is highly dependent on the reaction conditions and the directing effects of the existing substituents. The hydroxyl group at the 4-position and the bromine at the 6-position will influence the position of the incoming nitro group.

Reaction Mechanisms and Pathways in this compound Synthesis

The synthesis of this compound involves a key electrophilic aromatic substitution mechanism for the nitration step. The nitrating agent, typically a mixture of nitric and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The quinoline ring system, being an aromatic heterocycle, undergoes attack by the nitronium ion. The hydroxyl group at the 4-position is an activating group and directs the incoming electrophile to the ortho and para positions. In this case, the 3-position is ortho to the hydroxyl group. The bromine atom at the 6-position is a deactivating group but also an ortho-, para-director. The regioselectivity for the nitration at the 3-position is a result of the combined directing effects of these substituents and the inherent reactivity of the quinoline nucleus.

The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. masterorganicchemistry.com Subsequent deprotonation from the 3-position by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring and yields the final product, this compound.

Derivatization Strategies of this compound

This compound is a valuable intermediate that can undergo various chemical transformations to generate a library of derivatives with potential applications in medicinal chemistry and materials science.

Nucleophilic Substitution Reactions

A common derivatization strategy involves the conversion of the hydroxyl group at the 4-position into a better leaving group, such as a chlorine atom. This is typically achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.comgoogle.com This reaction yields 6-bromo-4-chloro-3-nitroquinoline (B1343797).

The resulting 4-chloro derivative is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The presence of the electron-withdrawing nitro group at the 3-position and the inherent electron-deficient nature of the quinoline ring activate the 4-position towards nucleophilic attack.

A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols. For example, reaction with cyclic amines such as morpholine (B109124) and piperazine (B1678402) under microwave irradiation has been shown to produce the corresponding 4-substituted derivatives in high yields. semanticscholar.org This SₙAr reaction provides a convenient method for introducing diverse functional groups at the 4-position of the quinoline ring. semanticscholar.orgambeed.com

Table 2: Nucleophilic Substitution of 6-Bromo-4-chloro-3-nitroquinoline

| Nucleophile | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Morpholine | Triethylamine, Microwave (150 W, 90-120 °C) | 4-(Morpholin-4-yl)-6-bromo-3-nitroquinoline | semanticscholar.org |

| Piperazine | Triethylamine, Microwave (150 W, 90-120 °C) | 1-(6-Bromo-3-nitroquinolin-4-yl)piperazine | semanticscholar.org |

| 2-(4-Aminophenyl)-2-methylpropanenitrile | Acetic acid, reflux | 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | bldpharm.com |

Functional Group Interconversions at the Quinolinol Core

The functional groups present on the this compound core, namely the bromo, nitro, and hydroxyl groups, can be interconverted to further diversify the molecular structure.

The nitro group at the 3-position can be readily reduced to an amino group using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation. semanticscholar.orgresearchgate.net This transformation provides access to 3-amino-6-bromo-4-quinolinol derivatives, which can undergo further reactions like acylation, alkylation, or diazotization.

The hydroxyl group at the 4-position can be converted into other functionalities. For instance, it can be transformed into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution reactions. ub.edu This allows for the introduction of a wider range of nucleophiles compared to the direct displacement of the hydroxyl group.

The bromine atom at the 6-position can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This provides a powerful tool for the late-stage functionalization of the quinoline scaffold.

Exploration of Structural Analogues and Homologs

The core structure of this compound provides a versatile platform for generating a library of structural analogues and homologs. Modifications can be introduced at various positions of the quinoline ring to modulate its physicochemical and biological properties. A primary strategy for derivatization involves the substitution of the bromine atom at the C-6 position.

One of the most powerful methods for creating structural analogues is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 6-bromoquinoline (B19933) core and a variety of aryl or heteroaryl boronic acids. This approach has been successfully used to synthesize 6-aryl and 6,8-diaryl tetrahydroquinolines and quinolines in high yields.

Furthermore, the presence of a nitro group at the C-3 position significantly influences the reactivity of the quinoline system. The strong electron-withdrawing nature of the nitro group activates the adjacent bromo group at C-6 towards nucleophilic aromatic substitution (SNAr). This chemoselectivity allows for the introduction of various nucleophiles, leading to a diverse range of analogues. For instance, reactions with cyclic amines like morpholine and piperazine have been shown to efficiently replace the bromine atom, yielding 6-morpholinyl- and 6-piperazinyl-nitroquinolines. nih.gov This method provides a direct route to polyfunctionalized quinolines that are of interest for their potential pharmacological activities. nih.govresearchgate.net

The synthesis of these analogues is crucial for structure-activity relationship (SAR) studies, where systematic changes to the molecular structure help in identifying key features responsible for biological activity.

Advanced Synthetic Techniques and Catalysis in Quinoline Chemistry

Modern organic synthesis heavily relies on the development of efficient and selective catalytic systems. In the realm of quinoline chemistry, palladium-catalyzed reactions and green chemistry principles are at the forefront of innovation, enabling the construction of complex molecular architectures under mild and sustainable conditions.

Palladium catalysis has revolutionized the synthesis of substituted quinolines, offering a broad scope and functional group tolerance under mild reaction conditions. nih.gov These methods are particularly effective for the functionalization of haloquinolines, such as this compound. Several key palladium-catalyzed cross-coupling reactions are routinely employed:

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling haloquinolines with organoboron compounds (e.g., boronic acids and esters). A variety of palladium catalysts, such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], are effective for this transformation, enabling the synthesis of aryl- and heteroaryl-substituted quinolines. semanticscholar.org

Heck Coupling: The Heck reaction facilitates the formation of C-C bonds between haloquinolines and alkenes. Catalysts like Palladium(II) acetate (B1210297) [Pd(OAc)₂] with phosphine (B1218219) ligands are commonly used. This reaction is instrumental in synthesizing quinolines with alkenyl substituents. nih.gov

Sonogashira Coupling: This reaction couples haloquinolines with terminal alkynes to form C-C bonds, leading to alkynyl-substituted quinolines. It is typically catalyzed by a palladium complex in the presence of a copper co-catalyst.

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling haloquinolines with amines. It is a powerful tool for introducing amino functionalities, which are prevalent in many biologically active molecules. The choice of palladium catalyst and ligand is crucial for achieving high yields.

These palladium-catalyzed reactions are indispensable for the late-stage functionalization of the quinoline core, allowing for the rapid generation of diverse molecular libraries from a common intermediate like this compound.

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions for Quinolines

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System |

| Suzuki-Miyaura | C(aryl)-C(aryl) | Haloquinoline + Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) |

| Heck | C(aryl)-C(alkenyl) | Haloquinoline + Alkene | Pd(OAc)₂, P(o-tolyl)₃ |

| Sonogashira | C(aryl)-C(alkynyl) | Haloquinoline + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | C(aryl)-N | Haloquinoline + Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) |

The principles of green chemistry aim to design chemical processes that are environmentally benign. In quinoline synthesis, this translates to using safer solvents, reducing energy consumption, and employing catalysts that are efficient and recyclable. ijpsjournal.comtandfonline.com While traditional methods for quinoline synthesis often require harsh conditions and hazardous reagents, modern approaches are increasingly focused on sustainability. tandfonline.comtandfonline.com

Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally friendly solvents like water, ethanol, or ionic liquids. For example, modified Friedlander reactions have been successfully carried out in a water-ethanol mixture. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. tandfonline.comresearchgate.net This technique reduces energy consumption and minimizes the formation of byproducts.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. tandfonline.comjocpr.com Catalyst-free and solvent-free conditions have been developed for the synthesis of some quinoline derivatives. jocpr.com

Use of Eco-Friendly Catalysts: Employing non-toxic, inexpensive, and recyclable catalysts. For instance, nano-particle catalysts like TiO₂-NPs and magnetic nano-particles have been used in quinoline synthesis, often in aqueous media. tandfonline.com

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and economically viable.

Controlling chemo- and regioselectivity is crucial in the synthesis of polysubstituted quinolines like this compound to ensure that reactions occur at the desired functional group and position. The inherent electronic properties of the quinoline ring and the influence of existing substituents dictate the outcome of chemical transformations.

Regioselectivity in Electrophilic Substitution: The nitration of 6-bromoquinoline is a key step in the synthesis of the target compound's precursors. The position of the incoming nitro group is directed by the existing bromine atom and the quinoline nitrogen. Studies have shown that the direct nitration of 6-bromoquinoline can be regioselective. For instance, the nitration of 6-bromoquinoline-1-oxide with a mixture of nitric and sulfuric acid at low temperatures yields predominantly the 5-nitro derivative, with the 4-nitro product as a minor isomer. semanticscholar.org This selectivity is attributed to electronic and steric effects, including electrostatic repulsion between the electrophile and the protonated N-oxide. semanticscholar.org

Chemoselectivity in Nucleophilic Substitution: The presence of both a bromo and a nitro group on the quinoline ring introduces possibilities for selective reactions. The strongly electron-withdrawing nitro group at C-3 activates the bromo group at C-6 for nucleophilic aromatic substitution (SNAr). This allows for the selective displacement of the bromide ion by various nucleophiles without affecting the nitro group. This chemoselectivity is fundamental for the synthesis of diverse analogues from a common bromo-nitroquinoline intermediate. nih.gov

Furthermore, in palladium-catalyzed cross-coupling reactions, the C-Br bond is selectively activated over C-H or C-N bonds, allowing for precise functionalization at the C-6 position. The development of methods for regioselective C-H functionalization is also an active area of research, offering atom-economical ways to introduce new substituents onto the quinoline scaffold. mdpi.comnih.gov Understanding and controlling these selective processes are essential for the efficient and rational design of synthetic routes to complex quinoline derivatives.

Biological and Pharmacological Investigations of 6 Bromo 3 Nitro 4 Quinolinol and Its Derivatives

Anticancer and Antiproliferative Activities

The quinoline (B57606) scaffold is a significant structural motif in the development of new therapeutic agents, with many of its derivatives demonstrating notable anticancer activity. arabjchem.org These compounds exert their effects through various mechanisms, including arresting the cell cycle, inducing apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels), and disrupting cell migration. arabjchem.org The presence of specific substituents, such as bromine and nitro groups, on the quinoline core can significantly influence its pharmacological properties.

Derivatives of 6-Bromo-3-nitro-4-quinolinol have been the subject of numerous in vitro studies to determine their cytotoxic effects against a range of cancer cell lines. For instance, a related compound, 6-Bromo-5-nitroquinoline, demonstrated significant antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human colon adenocarcinoma (HT29) cell lines. nih.gov In comparative studies, its activity was found to be greater than the reference drug, 5-fluorouracil (B62378) (5-FU), in certain lines, although it showed lower cytotoxicity than 5-FU in the HT29 cell line. nih.gov

Similarly, other brominated quinoline derivatives, specifically 5,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinoline, have shown strong antiproliferative effects against C6, HeLa, and HT29 tumor cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 6.7 to 25.6 µg/mL. researchgate.net These studies underscore the potential of bromo-nitro substituted quinolines as a class of compounds with potent cytotoxic activity against diverse cancer types.

| Compound | Cancer Cell Line | Activity | IC50 Value (µg/mL) |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | C6 (Rat Glioblastoma) | High Antiproliferative Activity | N/A |

| 6-Bromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | High Antiproliferative Activity | N/A |

| 6-Bromo-5-nitroquinoline | HT29 (Human Colon Adenocarcinoma) | Lower Cytotoxicity than 5-FU | N/A |

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | Strong Antiproliferative Activity | 6.7 - 25.6 |

| 7-Bromo-8-hydroxyquinoline | C6, HeLa, HT29 | Strong Antiproliferative Activity | 6.7 - 25.6 |

The anticancer effects of quinoline derivatives are often linked to their ability to induce apoptosis. Studies on 6-Bromo-5-nitroquinoline have indicated that its potential to cause cancer cell death is due to its apoptotic activity. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells in a controlled manner, preventing the inflammation associated with other forms of cell death.

Further mechanistic studies on related nitro-substituted compounds have shown that they can trigger apoptosis by activating caspases, which are key enzymes in the apoptotic pathway. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was found to induce apoptosis in MOLT-4 cells through the activation of caspase-3 and caspase-6. nih.gov Other quinoline derivatives have been shown to cause DNA fragmentation, a hallmark of apoptosis. nih.govresearchgate.net This process is often mediated by the upregulation of pro-apoptotic genes like p53 and BAX, and the downregulation of anti-apoptotic genes such as BCL2. nih.govresearchgate.net The interference with the S and G2/M phases of the cell cycle is another observed mechanism, suggesting an impact on DNA duplication and mitosis. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for cell replication. Their inhibition is a well-established strategy in cancer chemotherapy. nih.govmdpi.com Several quinoline derivatives have been identified as potent inhibitors of Topoisomerase I (Topo I). nih.govnih.gov The inhibition of this enzyme leads to DNA strand breaks and ultimately, cell death.

The anticancer potency of quinoline derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help to identify the key molecular features responsible for their biological activity. For quinoline-based anticancer agents, several structural aspects have been shown to be important:

Substitution at C-8: The presence of a hydroxyl group at the C-8 position of the quinoline core has been linked to greater anticancer potential. researchgate.net

Substitution at C-4: Amino side chain substituents at the C-4 position can facilitate antiproliferative activity. nih.gov

Substitution at C-7: The presence of a large, bulky alkoxy group at the C-7 position may be beneficial for antiproliferative effects. nih.gov

Halogenation: The introduction of halogen atoms, such as bromine, at the 6-position of the quinoline or quinazoline (B50416) ring can enhance anticancer effects. nih.gov

Side Chain Length: The length of an alkylamino side chain has been shown to affect antiproliferative potency, with two CH2 units often being the most favorable. nih.gov

These SAR insights are crucial for the rational design and synthesis of new quinoline derivatives with improved efficacy and selectivity as anticancer drugs. nih.govresearchgate.net

Antimicrobial Activities

In addition to their anticancer properties, quinoline derivatives have been investigated for their potential as antimicrobial agents. The emergence of drug-resistant bacterial strains necessitates the search for new classes of antibiotics.

Bromo- and nitro-substituted quinolines and related heterocyclic compounds have demonstrated significant antibacterial activity against a spectrum of pathogens. For example, certain 6-bromo-quinazolinone derivatives have shown high activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus species, and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mediresonline.orgmediresonline.org The zones of inhibition for these compounds ranged from 10 to 16 mm. mediresonline.orgmediresonline.org

Other studies have highlighted the efficacy of halogenated 8-hydroxyquinolines, which display high antigrowth activity, particularly against Gram-negative bacteria. researchgate.net Furthermore, nitroxoline, a nitro-substituted 8-hydroxyquinoline (B1678124), exhibits strong antibacterial action against various Gram-positive and Gram-negative bacteria. researchgate.net Flavonoid derivatives containing both bromine and a nitro group, such as 6-bromo-8-nitroflavone, have also shown potent inhibitory effects against pathogenic bacteria. mdpi.com This body of research indicates that the combination of a quinoline-like core with bromo and nitro substituents is a promising strategy for developing new antibacterial agents. nih.gov

| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 6-Bromo-quinazolinone derivatives | Staphylococcus aureus, Bacillus species | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | mediresonline.orgmediresonline.org |

| Halogenated 8-hydroxyquinolines | - | High activity | researchgate.net |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Active | Active | researchgate.net |

| 6-Bromo-8-nitroflavone | Active | Active | mdpi.com |

Antifungal Properties Against Fungal Strains (e.g., Aspergillus niger, Mucor cirinelloides)

Quinoline scaffolds, including brominated derivatives, have demonstrated notable antifungal properties against a variety of pathogenic fungal strains. Bromoquinol, a brominated derivative of 8-hydroxyquinoline, exhibits potent, wide-spectrum antifungal activity. tau.ac.ilbohrium.com Its efficacy has been particularly noted against Aspergillus fumigatus and Candida albicans. tau.ac.il Research on 6,8-dibromo-4(3H)quinazolinone derivatives, which share a related heterocyclic core, has also revealed significant antifungal effects. One such derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, showed very potent in vitro activity against Aspergillus flavus with a Minimum Inhibitory Concentration (MIC) of 0.097 µg/ml. nih.gov

The mechanism of action for some of these compounds appears unique; for instance, bromoquinol's activity is linked to the interference with fungal iron utilization and is potentiated by iron starvation conditions, which often occur during in vivo growth. tau.ac.il Further studies on bromoquinol revealed it induces oxidative stress and apoptosis in Aspergillus fumigatus. tau.ac.il While direct studies on this compound against Mucor cirinelloides are not detailed in the reviewed literature, the broad-spectrum activity of related bromoquinoline compounds suggests potential efficacy that warrants further investigation.

Table 1: Antifungal Activity of Selected Quinoline and Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Fungal Strain | Activity Metric | Value |

|---|---|---|---|

| Bromoquinol | Aspergillus fumigatus | MIC | 0.06 - 1 µM |

| Bromoquinol | Candida albicans | MIC | 1 - 4 µM |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Aspergillus flavus | MIC | 0.097 µg/ml |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Candida albicans | MIC | 0.78 µg/ml |

Antiviral Potentials of Quinoline Derivatives

The quinoline scaffold is a critical component in a variety of compounds exhibiting significant antiviral activity against a range of viruses. researchgate.net Research has shown that quinoline derivatives can be effective inhibitors of viruses such as Dengue virus, respiratory syncytial virus (RSV), and influenza A virus (IAV). nih.govdoi.orgnih.gov

Two quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 in the low and sub-micromolar range, appearing to act on the early stages of infection. nih.gov In other research, a series of novel quinoline derivatives were synthesized and tested against RSV and IAV. Several compounds showed good in vitro activity against RSV, with IC₅₀ values ranging from 3.10 to 6.93 μM, which was more potent than the reference drug ribavirin (B1680618). nih.gov The most active compound against IAV (IC₅₀: 1.87 ± 0.58 μM) was found to be over eight times more potent than ribavirin and was shown to inhibit the virus's transcription and replication cycle. nih.gov The aromatic nature of the quinoline scaffold allows for hydrophobic interactions with viral proteins, aiding in the inhibition of viral replication. doi.org

SAR in Relation to Antimicrobial Profiles

The Structure-Activity Relationship (SAR) of quinoline derivatives is crucial for understanding their antimicrobial potency. The core structure, 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid, is considered essential for antibacterial activity and must be fused with an aromatic ring. slideshare.net

Key SAR findings for the antimicrobial activity of quinoline derivatives include:

Position 6: The substitution of a fluorine atom at the C-6 position significantly enhances antimicrobial activity and cell wall penetration. youtube.com This is a common feature in many fluoroquinolone antibiotics.

Position 7: Substitutions at the C-7 position, often with rings like piperazine (B1678402) or pyrrolidine, are critical for the spectrum of activity. slideshare.netyoutube.com

Position 2: Introducing substituents at the C-2 position generally reduces or inactivates the molecule's antibacterial effect. slideshare.net

Positions 3 & 4: The carboxylic acid at position 3 and the ketone at position 4 are vital for binding to the DNA gyrase enzyme system, a key target in bacteria. youtube.com

Halogenation: Beyond fluorine at C-6, other halogen substitutions can be important. For instance, in the antifungal bromoquinol, the bromo groups at positions 5 and 7 are critical; their removal significantly reduces activity. tau.ac.il

These relationships highlight that specific substitutions on the quinoline ring system are determinantal for the compound's efficacy and spectrum of action against microbial targets. slideshare.netresearchgate.net

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Quinoline and quinolinone derivatives have been extensively investigated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. nih.govmdpi.com The goal of AChE inhibitors is to restore the level of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

A variety of 4-N-phenylaminoquinoline derivatives have shown considerable inhibitory activity against AChE. mdpi.com One study identified a derivative, compound 11g , as the most potent inhibitor against both AChE and butyrylcholinesterase (BChE) with IC₅₀ values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com Kinetic analysis revealed that these compounds often act as mixed-type inhibitors, binding to both the catalytic and peripheral sites of the enzyme. mdpi.comnih.gov Another study on quinolinones identified compound QN8 as a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC₅₀ of 0.29 µM and a Kᵢ value of 79 nM. mdpi.com

Table 2: Acetylcholinesterase (AChE) Inhibition by Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Enzyme | Inhibition Metric | Value | Inhibition Type |

|---|---|---|---|---|

| 11g (morpholine-bearing quinoline) | AChE | IC₅₀ | 1.94 µM | Mixed |

| 11g (morpholine-bearing quinoline) | BChE | IC₅₀ | 28.37 µM | Mixed |

| QN8 (quinolinone derivative) | hrAChE | IC₅₀ | 0.29 µM | Non-competitive |

| QN8 (quinolinone derivative) | hrAChE | Kᵢ | 79 nM | Non-competitive |

| 6h (tacrine analog) | AChE | IC₅₀ | 3.65 nM | N/A |

Human Carbonic Anhydrase (hCA I and II) Inhibition

Derivatives of the quinoline scaffold have been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II. tandfonline.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Several studies have synthesized and evaluated quinoline-based sulfonamides for their hCA inhibitory action. tandfonline.comnih.govtandfonline.com A series of 3-(quinolin-4-ylamino)benzenesulfonamides showed varied inhibition, with hCA I being inhibited with Kᵢ values in the range of 0.966–9.091 μM, and the more susceptible hCA II isoform being inhibited in the range of 0.083–3.594 μM. tandfonline.com Another study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides found potent low nanomolar inhibition for both hCA I and hCA II. tandfonline.com Specifically, compound 5h from this series was a highly effective inhibitor for both hCA I (Kᵢ = 61.9 nM) and hCA II (Kᵢ = 33.0 nM). tandfonline.com The primary sulfonamide group is crucial for activity, acting as a zinc-binding group within the enzyme's active site. tandfonline.com

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Series/ID | Isoform | Inhibition Metric | Value Range / Specific Value |

|---|---|---|---|

| 3-(quinolin-4-ylamino)benzenesulfonamides | hCA I | Kᵢ | 0.966 - 9.091 µM |

| 3-(quinolin-4-ylamino)benzenesulfonamides | hCA II | Kᵢ | 0.083 - 3.594 µM |

| 6e (7-chloro-6-flouro substituted) | hCA II | Kᵢ | 0.083 µM |

| 8-substituted quinoline-2-carboxamides | hCA I | Kᵢ | 61.9 - 8126 nM |

| 8-substituted quinoline-2-carboxamides | hCA II | Kᵢ | 33.0 - 8759 nM |

| 5h (8-substituted derivative) | hCA I | Kᵢ | 61.9 nM |

| 5h (8-substituted derivative) | hCA II | Kᵢ | 33.0 nM |

| Quinoline-based sulfonamides (13a-c ) | hCA I | Kᵢ | 55.4 - 92.1 nM |

mTORC2 Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its deregulation is common in various diseases, including cancer. nih.gov The mammalian target of rapamycin (B549165) (mTOR) exists in two distinct complexes, mTORC1 and mTORC2. nih.gov Quinoline-based molecules have emerged as potent inhibitors of this pathway, with some acting as dual inhibitors of both mTORC1 and mTORC2. mdpi.comresearchgate.net

One study discovered 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine [PQQ] as a potent mTOR inhibitor with an IC₅₀ value of 64 nM. Mechanistic studies confirmed that PQQ is a dual mTORC1 and mTORC2 inhibitor, disrupting the entire PI3K-Akt-mTOR signaling cascade. nih.gov Other research has focused on developing 4-aniline quinoline compounds that show dual PI3K/mTOR inhibitory effects. mdpi.com Furthermore, a quinoline glycoconjugate, TCG3, was identified as a selective mTORC1 pathway inhibitor, though it was noted that it may exhibit mTORC2 inhibitory activity in a cell-specific manner upon longer exposure. acs.org The ability of certain quinoline derivatives to inhibit both mTORC1 and mTORC2 highlights their potential as second-generation mTOR inhibitors for therapeutic development. nih.gov

Other Pharmacological Relevance of Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemistry due to its presence in a wide array of biologically active compounds. Its versatile nature allows for modifications that can lead to the development of potent and selective agents for various targets. Beyond the specific applications previously discussed, the quinoline framework, and by extension, compounds like this compound, hold significant relevance in other pharmacological and agrochemical domains. This section explores its role as a key intermediate in the synthesis of advanced therapeutic agents and its potential in the field of pesticide chemistry.

Role as Intermediate in PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. nih.gov The quinoline core is a fundamental structural motif found in several potent PI3K/mTOR inhibitors. researchgate.net

One of the most prominent examples of a quinoline-based PI3K/mTOR dual inhibitor is Omipalisib (GSK2126458), which has been investigated in clinical trials. researchgate.net The structure of Omipalisib and other similar inhibitors highlights the importance of the quinoline scaffold in binding to the active site of these kinases. researchgate.net The design and synthesis of novel quinoline derivatives continue to be an active area of research to discover new PI3K/mTOR dual inhibitors with improved efficacy and selectivity. researchgate.net

While the direct use of this compound as an intermediate in the synthesis of specific, widely recognized PI3K/mTOR inhibitors is not extensively documented in publicly available literature, its structural features make it a plausible precursor for such molecules. The bromo and nitro substitutions on the quinoline ring provide reactive sites for further chemical modifications, allowing for the construction of more complex derivatives designed to target the PI3K/mTOR pathway. The synthesis of various quinoline-based inhibitors often starts with appropriately substituted quinoline precursors to build the final pharmacophore.

The general strategy for developing novel PI3K inhibitors often involves the modification of a core scaffold, such as quinoline or the closely related quinazoline, to optimize interactions with the kinase domain. nih.govnih.gov Researchers have successfully synthesized series of quinoline and quinazoline derivatives that exhibit significant inhibitory activity against various PI3K isoforms and mTOR. nih.govresearchgate.net These studies underscore the value of substituted quinoline building blocks in the drug discovery pipeline for PI3K/mTOR inhibitors.

Table 1: Examples of Quinoline and Quinazoline-Based PI3K/mTOR Inhibitors

| Compound Name/Series | Core Scaffold | Target(s) | Key Findings |

| Omipalisib (GSK2126458) | Quinoline | PI3K/mTOR | A potent dual inhibitor that has undergone clinical investigation. researchgate.netresearchgate.net |

| N-{5-[6-quinolinyl]-3-pyridinyl}benzenesulfonamides | Quinoline | PI3K/mTOR | A series of novel dual inhibitors developed for cancer therapy. researchgate.net |

| Dimorpholinoquinazoline Derivatives | Quinazoline | PI3K/Akt/mTOR | Synthesized compounds showed cytotoxicity against various cancer cell lines. nih.gov |

| 4-Acrylamido-Quinoline Derivatives | Quinoline | PI3K/mTOR | Demonstrated remarkable inhibition against PI3Kα. researchgate.net |

Potential in Pesticide Chemistry

The quinoline scaffold is not only significant in pharmaceuticals but also plays a crucial role in the development of modern pesticides. nih.govacs.org The unique structural and chemical properties of quinoline derivatives make them effective against a range of agricultural pests, including fungi and bacteria. nih.gov

The compound this compound, also referred to as 6-Bromo-4-hydroxy-3-nitroquinoline, has been identified as a quinoline derivative with potential applications in pesticide chemistry. It can serve as an intermediate in the synthesis of more complex and potent pesticide molecules. chemicalbook.com Its utility in this field is attributed to the biological activity inherent in the quinoline structure, which can be fine-tuned by the bromo and nitro substituents.

Furthermore, there is evidence of this compound itself being used as a bactericide in agricultural applications. indiamart.com Bactericides are essential for controlling bacterial diseases in crops, which can cause significant economic losses. The development of new bactericides is a continuous effort to combat resistance and improve crop protection.

The broader class of quinoline derivatives has been extensively reviewed for its applications in the discovery of new pesticides. nih.gov These compounds have shown a wide range of biological activities, and their structure-activity relationships (SAR) are a subject of ongoing study to design more effective and environmentally benign pesticides. nih.govnih.gov

Table 2: Applications of Quinoline Derivatives in Pesticide Chemistry

| Compound/Class | Application | Mode of Action/Target |

| This compound | Intermediate in pesticide synthesis, Bactericide | Synthesis of bioactive molecules, Control of bacterial diseases in crops. chemicalbook.comindiamart.com |

| 8-hydroxyquinoline | Precursor to pesticides | A versatile chelating agent used in the synthesis of various pesticides. jetir.org |

| Quinoline Derivatives | Fungicides, Insecticides | Various, often targeting specific enzymes or biological pathways in pests. nih.gov |

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

While specific molecular docking studies exclusively featuring 6-Bromo-3-nitro-4-quinolinol are not widely available in the current body of scientific literature, research on structurally similar compounds, such as 6-bromo quinazoline (B50416) derivatives, provides valuable insights into its potential biological targets. For instance, studies on 6-bromo quinazoline derivatives have explored their binding affinity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These studies often employ software like AutoDock Vina to perform the docking calculations, where the ligand's structure is optimized and placed within the binding site of the receptor. nih.gov The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are then analyzed to predict the stability of the complex.

For a hypothetical docking study of this compound, one could anticipate potential interactions involving the quinoline (B57606) core, the bromo substituent, the nitro group, and the hydroxyl group with the active site of a target protein. The binding energy, typically expressed in kcal/mol, would be calculated to estimate the binding affinity.

Table 1: Illustrative Example of Molecular Docking Data for a Related 6-Bromo Quinazoline Derivative against EGFR

| Compound | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) |

| 6-Bromo-quinazoline derivative | -8.5 | Met793, Leu718, Val726 |

| This compound | Not available | Not available |

This table is for illustrative purposes based on studies of similar compounds and does not represent actual data for this compound.

Quantum Chemical Computations and Electronic Structure Analysis

Quantum chemical computations are pivotal in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules.

Specific quantum chemical computations for this compound are not extensively reported. However, studies on analogous quinoline derivatives, such as 6-chloroquinoline, have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to analyze their molecular geometry, vibrational frequencies, and electronic properties. dergipark.org.tr Such analyses for this compound would involve the calculation of several key parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap , provides insights into the molecule's excitability and its ability to participate in chemical reactions. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for understanding intermolecular interactions, including how a molecule might interact with a biological receptor. For this compound, the nitro and hydroxyl groups would be expected to be regions of high negative potential, while the hydrogen atoms would exhibit positive potential.

Table 2: Hypothetical Quantum Chemical Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Not available | Relates to electron-donating ability |

| LUMO Energy | Not available | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Not available | Indicates chemical reactivity and stability |

| Dipole Moment | Not available | Measures the overall polarity of the molecule |

This table presents a template of properties that would be calculated in a quantum chemical study of this compound.

Prediction of Biological Activities and ADME Properties

The in silico prediction of a compound's biological activities and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, helping to identify promising candidates and flag potential liabilities. Various computational tools and web servers are available for these predictions, often relying on the compound's chemical structure.

While a dedicated in silico ADME and activity prediction study for this compound is not readily found, general methodologies are well-established. researchgate.net For instance, the Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a molecule and its potential for oral bioavailability. biointerfaceresearch.com This rule considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

ADME prediction software can estimate a range of pharmacokinetic properties, including:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Estimation of clearance and half-life.

Toxicity: Prediction of potential toxicities such as mutagenicity and carcinogenicity.

A study on 8-hydroxyquinoline (B1678124) azo compounds, for example, utilized in silico tools to predict that the compounds did not violate Lipinski's rule and had favorable absorption properties. journaljpri.com

Table 3: Predicted ADME Properties for a Structurally Related Quinoline Derivative (Illustrative)

| ADME Parameter | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

This table illustrates the types of ADME parameters that can be predicted computationally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect. wikipedia.orgnih.gov

A QSAR study involves developing a model using a training set of compounds with known activities. The model is then validated using a separate test set of compounds. Various statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are employed to build the QSAR models. mdpi.com

While no specific QSAR models incorporating this compound have been identified in the literature, studies on related quinoline derivatives have successfully employed this approach. For example, a QSAR study on 6-bromo-3-methylquinoline (B1341349) analogues was conducted to predict their inhibitory activity against prostaglandin (B15479496) F2α. nih.gov The descriptors used in such models can be constitutional, topological, geometrical, or quantum-chemical in nature.

The development of a QSAR model for a series of compounds including this compound would allow for the prediction of its activity based on its unique structural features, such as the presence and position of the bromo and nitro groups.

Table 4: Key Components of a QSAR Study

| Component | Description |

| Dataset | A collection of compounds with measured biological activity. |

| Molecular Descriptors | Numerical representations of the chemical structure. |

| Statistical Method | Algorithm used to build the mathematical model (e.g., MLR, SVM). |

| Model Validation | Process to assess the predictive power of the model (e.g., cross-validation). |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 6-Bromo-3-nitro-4-quinolinol by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectra for this exact compound are not widely published, the expected resonances can be predicted based on the known effects of its constituent functional groups and the quinoline (B57606) scaffold.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring. The proton at the C2 position should appear as a singlet in the downfield region. The protons on the benzene (B151609) ring portion (H5, H7, and H8) would exhibit characteristic splitting patterns, such as doublets and a doublet of doublets, due to coupling with adjacent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the bromine atom. An exchangeable proton signal, corresponding to the hydroxyl (O-H) or amine (N-H) proton, would also be present, its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule's asymmetric structure. The chemical shifts would provide key information: the carbon atom attached to the bromine (C6) would be shielded relative to an unsubstituted carbon, while the carbons attached to the nitro group (C3) and the hydroxyl/carbonyl group (C4) would be significantly deshielded, appearing further downfield.

Expected NMR Data for this compound

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H2 | ~8.5-9.0 | Singlet |

| H5, H7, H8 | ~7.5-8.5 | Doublet, Doublet of Doublets | |

| OH/NH | Variable | Broad Singlet | |

| Note: Specific coupling constants (J values) would further define the relationships between adjacent protons. | |||

| ¹³C | C=O/C-OH (C4) | ~160-175 | - |

| C-NO₂ (C3) | ~140-150 | - | |

| C-Br (C6) | ~115-125 | - | |

| Aromatic Carbons | ~120-140 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the exact molecular weight and to study the fragmentation patterns of this compound, which further confirms its structure. The molecular formula is C₉H₅BrN₂O₃.

High-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the compound's exact mass. A key diagnostic feature in the mass spectrum is the isotopic pattern of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), separated by two mass units. This pattern is a definitive indicator of a monobrominated compound. miamioh.eduyoutube.com

The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for this compound would include the loss of the nitro group (NO₂, 46 Da) or the loss of carbon monoxide (CO, 28 Da) from the quinolinone ring. youtube.com

Molecular Weight and Isotopic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrN₂O₃ |

| Average Molecular Weight | 269.05 g/mol |

| Exact Mass (for ⁷⁹Br) | 267.9484 Da |

| Expected M+ Peak | m/z ≈ 268 |

| Expected M+2 Peak | m/z ≈ 270 |

| M+ / M+2 Intensity Ratio | Approximately 1:1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum would exhibit characteristic absorption bands corresponding to the various groups within the molecule.

The presence of a strong, broad absorption band in the 3200-3500 cm⁻¹ region would suggest O-H stretching, indicative of the quinolinol tautomer. Alternatively, an N-H stretching band in the same region could indicate the quinolinone form. A sharp, strong absorption around 1650-1700 cm⁻¹ would be characteristic of the C=O (carbonyl) stretch of the quinolinone tautomer. The nitro group (NO₂) gives rise to two very strong and easily identifiable absorptions: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, and aromatic C-H stretches are found above 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3200 - 3500 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (Ketone) | Stretching | 1650 - 1700 (Strong) |

| Aromatic C=C | Stretching | 1400 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 (Very Strong) |

| NO₂ | Symmetric Stretching | 1345 - 1385 (Very Strong) |

| C-Br | Stretching | 500 - 600 |

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. chemeurope.comwikipedia.org This is typically achieved through combustion analysis. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₉H₅BrN₂O₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and serves as a crucial indicator of its purity. elementar.commeasurlabs.com

Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 40.18% |

| Hydrogen | H | 1.87% |

| Nitrogen | N | 10.41% |

| Oxygen | O | 17.84% |

| Bromine | Br | 29.70% |

X-ray Diffraction for Solid-State Structure Determination

Future Directions and Research Gaps

Novel Synthetic Strategies for Enhanced Yields and Selectivity

While methods for the synthesis of the quinoline (B57606) core and its derivatives are established, there remains a significant need to develop novel, more efficient synthetic strategies for 6-Bromo-3-nitro-4-quinolinol. Future research should focus on methodologies that offer higher yields, greater selectivity, and are more environmentally benign.

Key areas for exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to reduce reaction times and improve yields in the synthesis of various quinoline derivatives. rsc.org Investigating microwave-assisted nitration and bromination of the 4-quinolinol precursor could lead to a more efficient production of the target compound.

Catalyst Optimization: Research into novel catalysts, such as solid acid catalysts like montmorillonite K-10 or iodine, could offer improved selectivity and milder reaction conditions, minimizing the formation of unwanted byproducts. rsc.orgnih.gov

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production. Developing a flow-based process for the multi-step synthesis of this compound could enhance reproducibility and yield.

Greener Solvents: Traditional synthetic routes often rely on harsh solvents. atlantis-press.comgoogle.comgoogle.com Future work should explore the use of greener alternatives, such as ionic liquids or water-based systems, to reduce the environmental impact of the synthesis. rsc.orgresearchgate.net

A comparative table of potential synthetic improvements is presented below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Optimization of power, temperature, and time for nitration/bromination steps |

| Novel Catalysis | Higher selectivity, milder conditions, reusability | Screening of solid acid, Lewis acid, and metal-free catalysts |

| Flow Chemistry | Enhanced safety, scalability, and control | Development and optimization of a continuous multi-step synthesis protocol |

| Green Solvents | Reduced environmental impact, improved safety | Exploration of water, ionic liquids, or deep eutectic solvents |

Exploration of Additional Biological Targets and Therapeutic Applications

Currently, this compound is primarily recognized as a key intermediate for synthesizing PI3K/mTOR kinase inhibitors. researchgate.net However, the broader quinoline family exhibits a vast array of pharmacological activities, suggesting that this compound and its direct derivatives may have untapped therapeutic potential. rsc.org

Future research should systematically screen this compound against a diverse range of biological targets. Potential areas of investigation include:

Anticancer Activity: Beyond kinase inhibition, many quinoline derivatives show cytotoxic effects against various cancer cell lines through different mechanisms. nih.govnih.gov Screening this compound against a panel of cancer cells could uncover novel antiproliferative activities. The nitro group, in particular, is a feature of many bioactive molecules with antineoplastic properties. nih.gov

Antimicrobial Properties: The quinoline scaffold is present in several antimicrobial agents. researchgate.net Given the urgent need for new antibiotics and antifungals, evaluating the activity of this compound against multidrug-resistant bacteria and pathogenic fungi is a critical research avenue.

Antiviral Activity: Certain quinoline derivatives have demonstrated potent antiviral effects, including against HIV. nih.gov Screening for efficacy against a range of viruses could reveal new therapeutic leads.

Neurodegenerative Diseases: Some 8-hydroxyquinoline (B1678124) derivatives have been investigated for their potential in treating neurodegenerative disorders, suggesting another possible, albeit less direct, avenue for related scaffolds. eurekaselect.com

In-depth Mechanistic Studies of Biological Activities

Should novel biological activities be identified for this compound, it is imperative to conduct in-depth mechanistic studies to understand how the compound exerts its effects at a molecular level. A clear understanding of the mechanism of action is fundamental for any further drug development efforts.

Key research gaps to be addressed include:

Target Identification and Validation: If the compound shows, for example, anticancer activity, the precise molecular target must be identified. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

Enzyme Kinetics and Binding Assays: For enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive). Binding assays will elucidate the affinity and thermodynamics of the interaction between the compound and its target.

Cellular Pathway Analysis: Understanding the downstream effects of target engagement is crucial. Techniques like Western blotting, qPCR, and reporter assays can map the cellular signaling pathways modulated by the compound. For instance, studies could investigate if the compound induces apoptosis or affects cell cycle progression. nih.gov

Structural Biology: Obtaining a crystal structure of this compound or its derivatives in complex with a biological target would provide invaluable atomic-level insights into its binding mode, guiding further structure-based drug design.

Development of this compound-based Lead Compounds

The this compound structure represents a valuable scaffold for medicinal chemistry. Its functional groups—the bromine atom, the nitro group, and the quinolinol core—provide multiple points for chemical modification to optimize pharmacological properties.

Future research should focus on a systematic structure-activity relationship (SAR) study to develop lead compounds with improved potency, selectivity, and drug-like properties.

| Position/Group for Modification | Rationale for Modification | Potential New Scaffolds |

| C4-OH Group | Convert to an ether or amine to explore new interactions with targets. The 4-position is crucial for kinase hinge binding. mdpi.com | 4-alkoxy-6-bromo-3-nitroquinolines, 4-amino-6-bromo-3-nitroquinolines |

| C6-Bromo Group | Replace with other groups via cross-coupling reactions (e.g., Suzuki, Sonogashira) to probe steric and electronic effects. researchgate.net | 6-aryl/alkynyl-3-nitro-4-quinolinols |

| C3-Nitro Group | Reduce to an amino group, which can then be further functionalized (e.g., acylated, alkylated) to explore new binding interactions. | 3-amino-6-bromo-4-quinolinol derivatives |

| Quinoline Ring | Introduce additional substituents on the benzene (B151609) ring to modulate solubility, metabolism, and target engagement. | Di-substituted bromo-nitro-4-quinolinols |

This systematic modification will help in building a library of derivatives, allowing for the identification of lead compounds with desirable characteristics for further preclinical development.

Advanced Computational Modeling for Drug Discovery and Design

Computational chemistry offers powerful tools to accelerate the drug discovery process, reducing time and cost. nih.gov For this compound, computational modeling can guide synthetic efforts and predict biological activities.

Future research should leverage these in silico methods extensively:

Molecular Docking: Docking studies can predict the binding poses of this compound and its designed derivatives within the active sites of potential biological targets, such as various kinases or microbial enzymes. This helps prioritize which compounds to synthesize and test. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing 2D and 3D-QSAR models, researchers can correlate the structural features of a series of derivatives with their biological activity. nih.govmdpi.com These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, assessing the stability of the complex over time and revealing key interactions that contribute to binding affinity. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This early-stage screening helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues, focusing resources on the most promising candidates.

By integrating these computational approaches, the development of drugs based on the this compound scaffold can be made more rational and efficient.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-3-nitro-4-quinolinol, and how can purity be optimized?

- Methodology : Begin with bromination and nitration of the quinoline scaffold. For bromination, use brominating agents like PBr₃ or NBS in inert solvents (e.g., CCl₄) at controlled temperatures (0–60°C). Nitration typically employs mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration. Purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) is critical. Monitor purity via HPLC or TLC, referencing analogous compounds like 4-Bromo-3-nitroaniline (mp 128–132°C, >97% purity) for optimization strategies .

Q. How should researchers characterize this compound spectroscopically?

- Methodology : Use a combination of ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For NMR, deuterated DMSO or CDCl₃ are suitable solvents. Compare spectral data with structurally similar compounds (e.g., 6-Bromo-2-chloroquinoline derivatives) to assign peaks accurately . IR analysis should confirm nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups.

Q. What stability considerations are critical for handling this compound?

- Methodology : Store at 0–6°C in amber vials to prevent photodegradation, as seen in light-sensitive brominated quinolines like 6-Bromo-3,4-dihydro-2(1H)-quinolinone . Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing degradation products via LC-MS.

Advanced Research Questions

Q. How can researchers resolve contradictory data in the nitro-group’s electronic effects on 6-Bromo-4-quinolinol’s reactivity?

- Methodology : Perform computational studies (DFT) to map electron density and HOMO-LUMO gaps. Compare with experimental kinetic data (e.g., nucleophilic substitution rates). For example, nitro groups in 2-Bromo-4-nitrophenol (C₆H₄BrNO₃) exhibit strong electron-withdrawing effects, which may differ in quinoline systems due to ring strain . Reconcile discrepancies by varying reaction solvents (polar vs. nonpolar) and temperatures.

Q. What strategies are effective for analyzing competing reaction pathways in the synthesis of this compound derivatives?

- Methodology : Use LC-MS/MS to track intermediates. For instance, in analogous quinoline syntheses (e.g., 6-fluoro-4-(4-propylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline), competing sulfonation or oxidation side reactions were mitigated by optimizing stoichiometry and reaction time . Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature).

Q. How can researchers design bioactivity studies for this compound while addressing potential assay interference from nitro groups?

- Methodology : Pre-screen for redox activity (e.g., DPPH assay) to rule out false positives in antioxidant or antimicrobial assays. Reference studies on nitrophenol derivatives (e.g., 2-bromo-4-nitrophenol), where nitro groups contributed to both bioactivity and assay interference . Use structure-activity relationship (SAR) models to isolate the bromoquinolinol moiety’s contribution.

Methodological Considerations from Contradictory Evidence

Q. How should researchers address inconsistencies in reported melting points or spectral data for brominated quinolines?

- Methodology : Cross-validate data using multiple techniques. For example, 4-Bromo-3-nitroaniline’s mp (128–132°C) was confirmed via DSC and compared with HPLC purity (>97%) . If discrepancies persist (e.g., due to polymorphs), perform X-ray crystallography or variable-temperature NMR.

Q. What frameworks support the analysis of identity-driven contradictions in interdisciplinary research teams?

- Methodology : Apply activity theory (Leont’ev) to map motives and conflicts, as seen in studies of identity tensions (e.g., balancing academic and cultural roles) . Regular reflexive dialogues and triangulation (member checking, peer debriefing) enhance data credibility .

Data Presentation Guidelines

- Tables : Include comparative data for analogous compounds (e.g., melting points, purity grades) to contextualize findings.

- References : Prioritize peer-reviewed journals over vendor catalogs. For example, avoid citing Kanto Reagents’ purity claims without independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。